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molecular formula C11H9NO3 B8451090 6-Carboxy-8-methylcarbostyril

6-Carboxy-8-methylcarbostyril

Cat. No. B8451090
M. Wt: 203.19 g/mol
InChI Key: FNYOLJHYHHUXTC-UHFFFAOYSA-N
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Patent
US05591751

Procedure details

7.1 g of aluminum chloride was added to a solution of 2.5 g of 4-cinnamoylamino-3-methylbenzoic acid in 12.5 ml of chlorobenzene. The mixture was stirred at 90° C. for 1 hour to give rise to a reaction. The reaction mixture was poured into ice water. The resulting precipitate was collected by filtration and dispersed in 70 ml of ethanol and 70 ml of water. The dispersion was made alkaline with a 30% aqueous sodium hydroxide solution and then treated with active carbon. The resulting material was made acidic with concentrated hydrochloric acid. The resulting precipitate was collected by filtration and then washed with hot ethanol to obtain 0.9 g of 6-carboxy-8-methylcarbostyril as a light brown powder.
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
4-cinnamoylamino-3-methylbenzoic acid
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]([NH:15][C:16]1[CH:24]=[CH:23][C:19]([C:20]([OH:22])=[O:21])=[CH:18][C:17]=1[CH3:25])(=[O:14])[CH:6]=[CH:7]C1C=CC=CC=1>ClC1C=CC=CC=1>[C:20]([C:19]1[CH:23]=[C:24]2[C:16](=[C:17]([CH3:25])[CH:18]=1)[NH:15][C:5](=[O:14])[CH:6]=[CH:7]2)([OH:22])=[O:21] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
4-cinnamoylamino-3-methylbenzoic acid
Quantity
2.5 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)NC1=C(C=C(C(=O)O)C=C1)C
Name
Quantity
12.5 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give rise
CUSTOM
Type
CUSTOM
Details
to a reaction
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
ADDITION
Type
ADDITION
Details
dispersed in 70 ml of ethanol
ADDITION
Type
ADDITION
Details
treated with active carbon
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with hot ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(O)C=1C=C2C=CC(NC2=C(C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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